4-Aminonicotinic acid dihydrochloride

Descripción

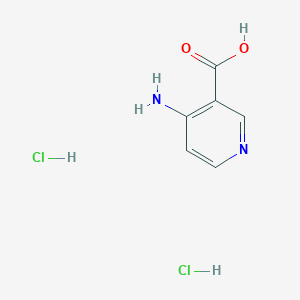

Structure

2D Structure

Propiedades

IUPAC Name |

4-aminopyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.2ClH/c7-5-1-2-8-3-4(5)6(9)10;;/h1-3H,(H2,7,8)(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKYJHVCJAUVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670707 | |

| Record name | 4-Aminopyridine-3-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-19-4 | |

| Record name | 4-Aminopyridine-3-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis Bioquímico

Biochemical Properties

4-Aminonicotinic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of 2-methyl-pyrido-oxazine, indicating its utility in synthetic organic chemistry. The compound’s interactions with enzymes and proteins often involve hydrogen bonding and electrostatic interactions, which facilitate its incorporation into biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the respiratory system, causing irritation upon exposure. Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, highlighting its potential as a research tool in cellular biology.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes pronounced at specific concentrations. Understanding these dosage effects is crucial for optimizing its use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. The compound’s effects on metabolic flux and metabolite levels are areas of active research, as they can provide insights into its role in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its effectiveness and potential side effects. Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization patterns can affect the compound’s activity and function, making it important to study its distribution within cells

Actividad Biológica

4-Aminonicotinic acid dihydrochloride (4-ANA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biochemical properties, cellular effects, metabolic pathways, and research studies that highlight the biological activity of 4-ANA.

4-ANA is known for its role in various biochemical reactions. It interacts with multiple enzymes and proteins, which facilitates its incorporation into metabolic pathways. Notably, it has been employed in the synthesis of derivatives like 2-methyl-pyrido-oxazine, demonstrating its utility in organic synthesis.

Cellular Effects

The compound exhibits profound effects on cellular processes, influencing cell signaling pathways, gene expression, and overall cellular metabolism. Research indicates that 4-ANA can affect the respiratory system, causing irritation upon exposure. The dosage of 4-ANA plays a crucial role in its biological effects; lower doses may yield beneficial outcomes while higher doses can lead to toxicity.

Metabolic Pathways

4-ANA is involved in several metabolic pathways. It interacts with enzymes that facilitate its incorporation into biochemical reactions, impacting metabolic flux and metabolite levels. This area remains under active investigation as researchers seek to elucidate its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-ANA within cells are critical for its biological activity. The compound interacts with specific transporters that aid its movement across cellular membranes. Understanding these interactions can provide insights into optimizing its therapeutic efficacy.

Subcellular Localization

Research has shown that 4-ANA exhibits specific localization patterns within cells. It may be directed to certain organelles or compartments through targeting signals or post-translational modifications, which are essential for its function.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-ANA:

- Calcium Release Studies : A study demonstrated that 5-substituted derivatives of nicotinic acids, including those derived from 4-ANA, could effectively induce calcium release from sea urchin egg homogenates. This suggests potential applications in calcium signaling research .

- Therapeutic Applications : As a key synthetic intermediate for drugs targeting cardiovascular and cerebrovascular diseases, 4-ANA's derivatives have shown promise in developing new therapeutic agents .

- Toxicity Studies : Research indicates that the toxicity of 4-ANA varies with dosage in animal models, highlighting the importance of understanding dose-response relationships for safe therapeutic use.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Involved in various enzymatic reactions and synthesis of derivatives |

| Cellular Metabolism | Influences metabolic pathways and cellular functions |

| Calcium Signaling | Induces calcium release in experimental models |

| Therapeutic Potential | Key intermediate for drugs targeting cardiovascular conditions |

| Toxicity Profile | Exhibits dose-dependent toxicity in animal studies |

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following compounds share structural similarities with 4-Aminonicotinic acid dihydrochloride, differing in substituents, salt forms, or tautomeric behavior:

Key Research Findings

Tautomerism and Salt Effects: 4-Aminonicotinic acid derivatives exhibit amino-imino tautomerism. Free bases exist in the amino form, while hydrochloride salts (including dihydrochlorides) stabilize the imino form due to protonation . Trifluoroacetates of 2- and 6-aminonicotinic acids adopt amidinium-like structures, whereas the 4-amino derivative’s trifluoroacetate resembles its hydrochloride, indicating position-dependent reactivity .

Biological Activity: Homodimeric disulfide analogs (e.g., compounds 8–12 in ) derived from cystamine dihydrochloride show dose-dependent cytotoxicity (IC₅₀: 10–50 µM).

Solubility and Stability: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility than monohydrochlorides or free bases, critical for drug formulation . Stability varies with substituents: Methyl groups (e.g., 4-Methylnicotinic acid hydrochloride) reduce polarity but may enhance lipid solubility for membrane permeability .

Critical Analysis of Differences

- Positional Isomerism: The position of the amino group (2-, 4-, or 6-) significantly impacts electronic distribution and tautomeric behavior. For example, 4-aminonicotinic acid derivatives are more prone to imino form stabilization in acidic conditions than 2- or 6-isomers .

- Salt Form: Dihydrochlorides (two HCl molecules) vs. monohydrochlorides (one HCl) affect solubility and crystallinity. For instance, L-2,4-Diaminobutyric acid dihydrochloride shows negligible cross-reactivity in ALS/PDC assays compared to simpler hydrochlorides .

- Functional Groups: Carboxylic acid vs. methyl or benzyl groups (e.g., 4-Dimethylamino-N-benzylcathinone dihydrochloride, ) alter pharmacological targeting.

Métodos De Preparación

Catalytic Hydrogenation of Chlorinated Precursors

One of the most effective industrial methods for preparing 4-aminonicotinic acid derivatives, including dihydrochloride salts, is catalytic hydrogenation of chlorinated picolinic acid precursors.

- Starting material: 4-amino-3,5,6-trichloropicolinic acid.

- Reaction medium: Dilute alkaline solution (e.g., sodium hydroxide or potassium hydroxide).

- Catalyst: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel (Ri-Ni).

- Conditions: Hydrogen atmosphere at pressures between 0.1 and 1.0 MPa, temperatures from 25 to 100 °C.

- Post-reaction: Acidification with hydrochloric acid or other acids to precipitate the product.

- Purification: Filtration, crystallization, washing.

- Environmentally friendly, avoiding toxic reducing agents such as hydrazine.

- High selectivity and purity (up to 98.5% content).

- Suitable for industrial-scale production due to simple equipment and mild conditions.

Representative Data from Patent Embodiments:

| Embodiment | Catalyst (g) | Alkali (Type & Amount) | Temp (°C) | H2 Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd/C (1 g) | NaOH (66.7 g, 30%) | 30-60 | 0.1 - 1.0 | 20-30 | 91.4 | 97.5 |

| 2 | Ri-Ni (5 g) | NaOH (66.7 g, 30%) | 80 | 0.3 - 0.4 | 24 | 91.9 | 97.1 |

| 3 | Pd/C (1 g) | NaOH (66.7 g, 30%) | 100 | 0.2 | 30 | - | - |

| 5 | Pd/C (2 g) | KOH (33.0 g, 85%) | 50 | 0.2 - 0.3 | 20 | 92.1 | 98.5 |

This method yields 4-amino-3,6-dichloropicolinic acid, which can be further processed to 4-aminonicotinic acid dihydrochloride through acidification and crystallization steps.

Esterification and Subsequent Functional Group Transformations

Another approach involves the esterification of 4-aminonicotinic acid to its methyl ester, which serves as a versatile intermediate for further chemical modifications, including amidation and nucleophilic substitutions.

- Fischer esterification of 4-aminonicotinic acid to form 4-aminonicotinic acid methyl ester.

- Use of the methyl ester in enzymatic or chemical exchange reactions to prepare derivatives.

- Hydrolysis of the methyl ester back to the acid form after modification.

This method is particularly useful when the direct use of 4-aminonicotinic acid is problematic due to its protonation state affecting reactivity, as seen in enzymatic synthesis of pyridine dinucleotide analogs.

Amidation Using Boron-Based Coupling Agents

Direct amidation of 4-aminonicotinic acid or its derivatives can be achieved using boron-based coupling agents such as 2-chloro-1,3,2-dioxaborinane derivatives under mild conditions.

- Mix carboxylic acid (4-aminonicotinic acid) and amine in acetonitrile solvent.

- Add boron-based coupling agent.

- Stir at elevated temperature (80–100 °C) for 5–24 hours.

- Workup involves aqueous washes and solid phase extraction to isolate the amide product.

This method provides a straightforward route to amide derivatives of 4-aminonicotinic acid, which can be precursors for dihydrochloride salt formation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 4-amino-3,5,6-trichloropicolinic acid | Pd/C, Pt/C, Ri-Ni; NaOH or KOH | 25–100 °C, 0.1–1.0 MPa H2 pressure | Environmentally friendly, high purity | Yield ~91-92%, Purity ~97-98% |

| Esterification & Enzymatic Exchange | 4-aminonicotinic acid | Methanol, acid catalyst (for esterification) | Fischer esterification, pH 7.5 enzymatic exchange | Enables further functionalization | Moderate to high yield |

| Boron-mediated Amidation | 4-aminonicotinic acid or derivatives | Boron-based coupling agents | 80–100 °C, 5–24 h | Mild conditions, direct amidation | High purity amides |

Detailed Research Findings and Notes

- The catalytic hydrogenation method avoids hazardous reagents like hydrazine and methylene dichloride, making it suitable for green chemistry applications in industrial settings.

- Esterification to methyl esters improves substrate compatibility for enzymatic reactions, overcoming issues of protonation that hinder direct enzymatic modification of 4-aminonicotinic acid.

- Amidation via boron coupling agents offers a versatile synthetic tool for preparing amide derivatives, which can be intermediates for the dihydrochloride salt or other functionalized products.

- Acidification with hydrochloric acid after catalytic hydrogenation or amidation is a common step to isolate the dihydrochloride salt form, ensuring high purity and crystallinity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Aminonicotinic acid dihydrochloride relevant to experimental design?

- Answer: The molecular formula of this compound is C₆H₆N₂O₂·2HCl , with a molar mass of 211.04 g/mol (calculated from the base compound, C₆H₆N₂O₂ [138.12 g/mol] + 2HCl [72.92 g/mol]). Key properties include:

- Solubility : Preliminary testing in PBS (pH 7.2) or DMSO at 5–10 mg/mL is recommended, though empirical validation is critical due to variability in salt forms .

- Stability : Store in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature, protected from light and moisture. Stability assessments should include periodic purity checks via HPLC or NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Answer:

- Storage : Use desiccated containers with inert gas purging to prevent hygroscopic degradation. Room temperature storage is standard, but long-term stability may require refrigeration (2–8°C) with desiccants .

- Safety : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves:

Amination of nicotinic acid derivatives (e.g., nitration followed by catalytic hydrogenation).

Salt formation : Reacting the free base with HCl in ethanol/water mixtures.

- Optimization : Control pH (2–3) during salt precipitation and use recrystallization (ethanol/water, 1:3 v/v) to enhance purity. Monitor intermediates via TLC (Rf = 0.4 in 10% MeOH/CH₂Cl₂) or LC-MS .

Q. How can contradictions in reported biological activities of this compound be resolved?

- Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Compound purity : Validate via ¹H NMR (δ 8.2–8.5 ppm for pyridine protons) and HPLC (≥98% purity).

- SAR studies : Compare with analogs (e.g., 4-Amino-2,6-dichloropyridine-2-carboxylic acid) to isolate functional group contributions .

Q. What analytical techniques are effective for characterizing this compound in biological matrices?

- Answer:

- HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Detection at λ = 254 nm for quantification.

- Derivatization : Dansyl chloride pre-column derivatization enhances sensitivity in trace analysis (LOD: 0.1 ng/mL) .

- Internal standards : Deuterated analogs (e.g., D₅DAB) improve accuracy in complex samples .

Q. How to design dose-response experiments for evaluating enzyme inhibition by this compound?

- Answer:

- Concentration range : 1 nM–100 µM in triplicate, with controls (e.g., substrate-only and enzyme-inhibitor blanks).

- Kinetic assays : Use fluorometric substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics.

- Data analysis : Fit data to the Hill equation to determine IC₅₀ and cooperativity coefficients .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.